molecular formula C15H20ClN5O2 B5750046 7-(3-Chloro-but-2-enyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

7-(3-Chloro-but-2-enyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B5750046
M. Wt: 337.80 g/mol
InChI Key: YLGNBXMIBOJCGX-POHAHGRESA-N
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Description

7-(3-Chloro-but-2-enyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chloro-but-2-enyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the 3-chloro-but-2-enyl group: This step involves the alkylation of the purine core with a suitable chloroalkene under basic conditions.

    Substitution with the piperidin-1-yl group: This is typically done through nucleophilic substitution reactions, where the purine core is reacted with piperidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-chloro-but-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds or the purine core, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may serve as a probe to study biological processes involving purine derivatives.

    Medicine: Due to its unique structure, it may have potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3-Chloro-but-2-enyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(3-Chloro-but-2-enyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione apart from similar compounds is the presence of the piperidin-1-yl group. This functional group can significantly influence the compound’s biological activity and its interaction with molecular targets, potentially offering unique therapeutic benefits.

Properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O2/c1-10(16)6-9-21-11-12(19(2)15(23)18-13(11)22)17-14(21)20-7-4-3-5-8-20/h6H,3-5,7-9H2,1-2H3,(H,18,22,23)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGNBXMIBOJCGX-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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